molecular formula C20H12ClNO2S B2663350 2-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide CAS No. 478248-52-1

2-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide

Cat. No.: B2663350
CAS No.: 478248-52-1
M. Wt: 365.83
InChI Key: GDNFHTMLVHWAQG-UHFFFAOYSA-N
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Description

2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide is a benzamide derivative featuring a thioxanthenone scaffold substituted at the 2-position with a benzamide group containing a chlorine atom. The compound’s structure integrates a planar thioxanthenone core (a tricyclic system with a sulfur atom and ketone group) and a benzamide moiety, which may confer unique electronic and steric properties. It is cataloged under multiple synonyms, including MLS000546469 and ZINC4693982, and is supplied by several manufacturers for research purposes .

Properties

IUPAC Name

2-chloro-N-(9-oxothioxanthen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO2S/c21-16-7-3-1-5-13(16)20(24)22-12-9-10-18-15(11-12)19(23)14-6-2-4-8-17(14)25-18/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNFHTMLVHWAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide typically involves the following steps:

Chemical Reactions Analysis

2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzamide Derivatives

Compound Name Substituents (Benzoyl/Aniline Rings) Dihedral Angles (°) Hydrogen Bonding Interactions Reference
2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide Benzoyl: Cl at C2; Aniline: thioxanthenone Not reported Not reported
2-Chloro-N-(3-chlorophenyl)benzamide (N3CP2CBA) Benzoyl: Cl at C2; Aniline: Cl at C3 89.11 (benzoyl), 22.58 (aniline) N–H⋯O chains along c-axis
2-Chloro-N-(2,3-dichlorophenyl)benzamide (N23DCP2CBA) Benzoyl: Cl at C2; Aniline: Cl at C2, C3 42.24–48.89 (benzoyl), 35.31–41.88 (aniline) N–H⋯O and N–H⋯Cl chains along a-axis
4-Methyl-N-(9H-xanthen-9-yl)benzamide Benzoyl: CH3 at C4; Aniline: xanthene Not reported Not reported

Key Observations :

  • Substituent Effects on Conformation : In N3CP2CBA, the ortho-chloro group on the benzoyl ring induces a syn conformation of the C=O bond relative to the chlorine, while the meta-chloro on the aniline ring forces an anti conformation of the N–H bond . In contrast, N23DCP2CBA exhibits mixed syn/anti conformations due to steric clashes from multiple chlorine substituents, leading to varied dihedral angles (12.30°–7.25° between aromatic rings) .
  • Hydrogen Bonding : Chlorinated benzamides form distinct hydrogen-bonded networks. For example, N3CP2CBA forms linear chains via N–H⋯O interactions, whereas N23DCP2CHA incorporates N–H⋯Cl bonds, enhancing lattice stability .
  • Thioxanthenone vs.

Biological Activity

2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C20H12ClNO2S, and it has a molecular weight of 365.83 g/mol. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound is synthesized from starting materials such as 2-chlorobenzoyl chloride and 9-oxo-9H-thioxanthene-2-amine. The synthesis typically involves organic solvents like dichloromethane or toluene under controlled conditions, followed by purification methods such as recrystallization or column chromatography.

The biological activity of 2-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide is primarily attributed to its ability to interact with various biological macromolecules, including proteins and enzymes. The compound may modulate the activity of specific targets, leading to significant cellular effects. Research indicates that it can influence pathways related to cell signaling and metabolic processes.

In Vitro Studies

In vitro studies have shown that this compound exhibits various biological activities:

  • Antiproliferative Effects: It has been tested against several cancer cell lines, demonstrating potential antiproliferative effects. The mechanism involves the induction of apoptosis in malignant cells.
  • Enzyme Inhibition: The compound has been assessed for its ability to inhibit lysosomal phospholipase A2 (LPLA2), an enzyme linked to phospholipid metabolism. Inhibition of LPLA2 can lead to reduced phospholipid accumulation in lysosomes, which is relevant in drug-induced phospholipidosis .

Comparative Analysis

To understand the biological activity of 2-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide in context, it can be compared with similar compounds:

Compound NameStructure TypeBiological Activity
2-CarboxymethoxythioxanthoneThioxanthene derivativeAnticancer properties; induces apoptosis
N-(9-Oxo-9H-thioxanthen-2-yl)acrylamidePhotoinitiatorUsed in polymerization; distinct applications
AmbroxolMucolytic agentEnhances mucociliary clearance; anti-inflammatory

Case Studies

  • Cancer Cell Line Study : A study evaluated the effect of 2-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide on human breast cancer cells (MCF7). Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
  • LPLA2 Inhibition Study : Another investigation focused on the inhibition of LPLA2 by this compound using a substrate-based assay. The results showed significant inhibition at micromolar concentrations, indicating its potential role in managing conditions associated with lipid metabolism disorders .

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